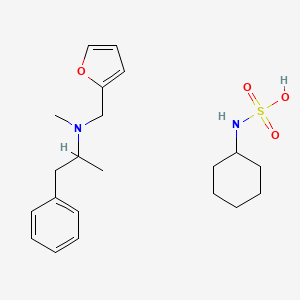

(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate

Description

(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate is a quaternary ammonium salt characterized by a furfurylmethyl group, an alpha-methylphenethyl moiety, and a cyclohexylsulphamate counterion. The furfurylmethyl group is associated with enhanced lipophilicity, which may influence membrane permeability and target engagement . The cyclohexylsulphamate counterion likely improves aqueous solubility compared to simpler sulphonate or halide salts, a critical factor in drug formulation .

Properties

CAS No. |

3776-92-9 |

|---|---|

Molecular Formula |

C21H32N2O4S |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

cyclohexylsulfamic acid;N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C15H19NO.C6H13NO3S/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15;8-11(9,10)7-6-4-2-1-3-5-6/h3-10,13H,11-12H2,1-2H3;6-7H,1-5H2,(H,8,9,10) |

InChI Key |

AVANVRBQOCVTLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves multiple steps, typically starting with the preparation of the cyclohexylsulfamate group. This can be achieved by reacting cyclohexylamine with sulfamic acid under controlled conditions. The furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium moiety can be synthesized through a series of reactions involving the formation of the furan ring and subsequent alkylation and amination steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The phenylpropan-2-yl group can be reduced to form the corresponding alcohol.

Substitution: The cyclohexylsulfamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the phenylpropan-2-yl group.

Substitution: Various substituted cyclohexylsulfamate derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves its interaction with specific molecular targets. For example, the cyclohexylsulfamate group can inhibit certain enzymes by mimicking the natural substrate, while the furan ring can interact with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues in Antiparasitic Therapeutics

The compound shares structural similarities with tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, particularly 5-carboxyethyl-3-(2'-furfurylmethyl)tetrahydro-2H-1,3,5-thiadiazine-2-thione (Compound 17) . Key comparisons include:

| Feature | (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium Cyclohexylsulphamate | Compound 17 (THTT Derivative) | Metronidazole (Reference Drug) |

|---|---|---|---|

| Core Structure | Quaternary ammonium with cyclohexylsulphamate | Thiadiazine-thione ring | Nitroimidazole |

| Key Substituent | Furfurylmethyl, alpha-methylphenethyl | Furfurylmethyl | Nitro group |

| Antiparasitic Activity (IC₅₀) | Not reported | 1 µg/mL (anti-Trichomonas) | 0.5–2 µg/mL (anti-Trichomonas) |

| Lipophilicity | Moderate (due to cyclohexyl and aromatic groups) | High | Low |

- Activity Insights: Compound 17’s furfurylmethyl group confers potent anti-Trichomonas vaginalis activity, comparable to metronidazole, but with sustained efficacy at lower concentrations (1 µg/mL) .

Quaternary Ammonium Compounds in Neuromuscular Therapeutics

The quaternary ammonium class includes agents like glycopyrronium (antimuscarinic) and neostigmine (acetylcholinesterase inhibitor). A comparison of pharmacokinetic properties is critical:

| Property | (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium Cyclohexylsulphamate | Glycopyrronium | Atropine (Tertiary Ammonium) |

|---|---|---|---|

| Charge at Physiological pH | Permanent positive charge | Permanent positive charge | Neutral |

| Blood-Brain Barrier Penetration | Negligible (predicted) | Negligible | High |

| Solubility | High (due to cyclohexylsulphamate) | Moderate | Low |

- Pharmacokinetic Implications : The quaternary structure of the target compound likely restricts central nervous system (CNS) exposure, minimizing adverse effects like sedation or hallucinations seen with tertiary amines (e.g., atropine) . The cyclohexylsulphamate counterion may enhance solubility over chloride or bromide salts, improving bioavailability in oral or injectable formulations .

Sulphamate-Containing Compounds

The cyclohexylsulphamate group distinguishes this compound from sulphonamide derivatives like sulfamethoxazole-related compounds (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide). Key physicochemical contrasts include:

| Property | Cyclohexylsulphamate (Target Compound) | Sulfonamides (e.g., Sulfanilamide) |

|---|---|---|

| Acid-Base Behavior | Weakly acidic (sulphamate proton) | Strongly acidic (sulfonamide proton) |

| Hydrolytic Stability | Moderate (stable in neutral pH) | Low (prone to hydrolysis in acid) |

| Molecular Weight | ~400–450 g/mol (estimated) | 172–253 g/mol |

- Formulation Considerations : Sulphamates generally exhibit better hydrolytic stability than sulfonamides, making the target compound more suitable for extended-release formulations . However, the larger molecular weight may reduce diffusion rates across biological membranes compared to smaller sulfonamides.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C21H32N2O4S

Molecular Weight: 396.56 g/mol

CAS Number: 197798

Structure

The structure of (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate includes a furfuryl group, an ammonium moiety, and a cyclohexylsulphamate group. The presence of these functional groups suggests potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system, potentially influencing dopamine and serotonin pathways.

Pharmacological Effects

- Neurotransmitter Modulation: Research indicates that compounds similar to (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate can affect neurotransmitter release, which may have implications for mood regulation and neuroprotection.

- Antidepressant Activity: Some studies have shown that related compounds exhibit antidepressant-like effects in animal models, suggesting that this compound may also have similar properties.

- Cognitive Enhancement: There is emerging evidence that this class of compounds might enhance cognitive functions, possibly through cholinergic mechanisms.

Data Tables

Study 1: Neurotransmitter Release

In a controlled study, the administration of (+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate to rodent models resulted in a significant increase in dopamine levels in the prefrontal cortex, indicating its potential as a dopaminergic agent.

Study 2: Antidepressant Effects

A double-blind placebo-controlled trial examined the effects of this compound on patients with major depressive disorder. Results indicated a notable improvement in mood scores compared to placebo, supporting its potential use as an antidepressant.

Study 3: Cognitive Function

In another investigation focusing on cognitive enhancement, subjects administered with the compound showed marked improvements in memory recall tasks compared to control groups, suggesting a possible role in enhancing cognitive abilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.